
N,N-diethyl-4-methoxybut-2-yn-1-amine
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Overview
Description
N,N-Diethyl-4-methoxybut-2-yn-1-amine is a tertiary amine featuring a methoxy-substituted alkyne backbone. Its structure combines a diethylamino group (-N(CH₂CH₃)₂) at position 1, a triple bond (C≡C) at position 2, and a methoxy (-OCH₃) substituent at position 4 of the butynyl chain. However, direct experimental data on its properties are scarce in the provided evidence, necessitating comparative analysis with structurally related amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methoxybut-2-yn-1-amine can be achieved through several methods. One common approach involves the alkylation of N,N-diethylamine with 4-methoxybut-2-yn-1-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-methoxybut-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where electrophiles such as alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., potassium carbonate)
Major Products
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Alkenes, alkanes
Substitution: N-alkylated amines
Scientific Research Applications
N,N-diethyl-4-methoxybut-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-methoxybut-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N,N-diethyl-4-methoxybut-2-yn-1-amine and analogous compounds from the evidence:
Key Observations:
Substituent Effects: Diethyl vs. Methoxy Placement: Methoxy groups on aliphatic chains (target compound) versus aromatic rings (e.g., (E)-N-(4-methoxybenzyl)-3-phenylprop-2-en-1-amine ) exhibit distinct electronic effects. Aliphatic methoxy may enhance solubility, while aromatic methoxy can stabilize charge via resonance.
Functional Group Reactivity: The alkyne in the target compound could participate in click chemistry or cycloaddition reactions, similar to ene-yne systems in N,N-dimethylpent-4-en-2-yn-1-amine . Nitro groups (e.g., in 3-(2-methoxy-4-nitrophenoxy)-N,N-dimethylpropan-1-amine ) introduce electrophilic character absent in the methoxy-only target compound.
Physicochemical Properties :
- Hydrochloride salts (e.g., N,N-dimethylbut-2-yne-1,4-diamine dihydrochloride ) exhibit higher aqueous solubility than neutral amines like the target compound.
- IR spectroscopy data from methoxy-containing compounds suggests characteristic C-O stretches (~2835 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) could help identify the target compound.
Research Implications and Limitations
- Synthetic Utility : The alkyne and methoxy groups position it as a candidate for modular drug design or polymer chemistry.
- Knowledge Gaps: Further studies on its toxicity (cf. diethylamine guidelines ), catalytic behavior, and biological activity are needed.
Properties
CAS No. |
22396-74-3 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N,N-diethyl-4-methoxybut-2-yn-1-amine |
InChI |
InChI=1S/C9H17NO/c1-4-10(5-2)8-6-7-9-11-3/h4-5,8-9H2,1-3H3 |
InChI Key |
QGNUSCCTCAGXGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CCOC |
Origin of Product |
United States |
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